molecular formula C14H11NO2 B187925 1-(1-Naphthyl)-2,5-pyrrolidinedione CAS No. 69971-89-7

1-(1-Naphthyl)-2,5-pyrrolidinedione

Cat. No. B187925
CAS RN: 69971-89-7
M. Wt: 225.24 g/mol
InChI Key: NIJWNEHRVSLYJB-UHFFFAOYSA-N
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Description

1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid. 1-Naphthol differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring .


Synthesis Analysis

1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of 1-Naphthol is C10H8O. The structure of 1-Naphthol consists of a naphthalene ring with a hydroxyl group at position 1 .


Chemical Reactions Analysis

Some reactions of 1-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer. One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .


Physical And Chemical Properties Analysis

1-Naphthol is a colorless or white solid with a molar mass of 144.17 g/mol .

Scientific Research Applications

  • Synthesis and NMR Spectroscopy : 1-Aryl-2,5-pyrrolidinediones, including those with a 1-naphthyl group, have been synthesized and characterized, especially using 1H NMR spectroscopy. These compounds exhibit unique spectral characteristics due to their molecular structures (Hubbard et al., 1992).

  • Electrochromic and Fluorescent Polymers : Compounds derived from 1-(1-naphthyl)-2,5-pyrrolidinedione have been used to synthesize novel polymers with electrochromic and fluorescent properties. These polymers exhibit stable electrochromic behavior and are useful in applications requiring color-changing materials (Cihaner & Algi, 2008).

  • Photodimerization and Solid-State Chemistry : 1-(1-Naphthyl)-2,5-pyrrolidinedione derivatives have been used in studies involving single-crystal-to-single-crystal transformations, demonstrating their utility in the field of solid-state chemistry and photodimerization processes (Varshney et al., 2002).

  • Cyclometallation and Organometallic Chemistry : Research has been conducted on the cyclometallation of naphthyl-pyridine compounds, showcasing the potential of naphthyl derivatives in creating new metallacycles with unique properties (Kondrashov et al., 2015).

  • Chemical Modification and Organic Synthesis : The chemical modification of 1-(1-Naphthyl)-2,5-pyrrolidinedione has been explored in various contexts, including the synthesis of halogenated compounds and other derivatives (Bovonsombat & Mcnelis, 1993).

  • Chiral Catalysis in Hydrogenation : Derivatives of 1-(1-Naphthyl)-2,5-pyrrolidinedione have been investigated as chiral modifiers in the enantioselective hydrogenation of activated ketones, contributing to advancements in asymmetric catalysis (Marinas et al., 2004).

Safety And Hazards

1-Naphthol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-naphthalen-1-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWNEHRVSLYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353915
Record name 1-(1-naphthyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)-2,5-pyrrolidinedione

CAS RN

69971-89-7
Record name 1-(1-naphthyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JL Hubbard, JM Carl III, GD Anderson… - Journal of …, 1992 - Wiley Online Library
Three 1‐aryl‐2,5 pyrrolidinediones, two of which are novel, were prepared by reaction of the requisite primary aromatic amines with succinic anhydride, followed by treatment with acetic …
Number of citations: 11 onlinelibrary.wiley.com
S Rivera-Marrero, A Bencomo-Martínez… - Bioorganic & Medicinal …, 2020 - Elsevier
The aggregation of β-amyloid peptides is associated to neurodegeneration in Alzheimer’s disease (AD) patients. Consequently, the inhibition of both oligomerization and fibrillation of β-…
Number of citations: 7 www.sciencedirect.com
YT Ghebremariam, DA Erlanson… - Journal of …, 2012 - journals.sagepub.com
Nitric oxide (NO) is a potent signaling molecule that needs to be tightly regulated to maintain metabolic and cardiovascular homeostasis. The nitric oxide synthase (NOS)/…
Number of citations: 32 journals.sagepub.com
C RodrÃguez-Tanty, S Rivera-Marrero… - Anales de la …, 2017 - revistaccuba.sld.cu
Los nuevos compuestos son candidatos potenciales para ser empleados en el diagnóstico temprano, como sondas para la visualización de las placas seniles constituidas por …
Number of citations: 2 www.revistaccuba.sld.cu
P Pintado, AP Capote, PV Sosa, MA Bustamante… - digital.csic.es
1. Resumen Los nuevos compuestos son candidatos potenciales para ser empleados en el diagnóstico temprano, como sondas para la visualización de las placas seniles constituidas …
Number of citations: 0 digital.csic.es

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